molecular formula C10H17N3O2 B15302174 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B15302174
M. Wt: 211.26 g/mol
InChI Key: SCNSZHLAFBGOFX-UHFFFAOYSA-N
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Description

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 1342574-56-4) is a synthetic pyrimidine dione derivative characterized by an amino group at position 5, a methyl group at position 1, and an isopentyl (3-methylbutyl) substituent at position 2. Its molecular formula is C₁₁H₁₉N₃O₂, with a molar mass of 225.29 g/mol. Pyrimidine diones are structurally related to nucleic acid bases (e.g., thymine) and often serve as scaffolds for designing bioactive molecules, including antimicrobial and enzyme-inhibitory agents .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-amino-1-methyl-3-(3-methylbutyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-7(2)4-5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3

InChI Key

SCNSZHLAFBGOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C(=CN(C1=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as isopentylamine, methyl isocyanate, and cyanoacetic acid.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with simplified structures.

    Substitution Products: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1h,3h)-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways to exert its effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Amino-3-isopentyl-1-methylpyrimidine-2,4(1H,3H)-dione with analogous pyrimidine diones and related heterocycles, focusing on structural features, substituent effects, and reported biological activities.

Substituent-Driven Functional Comparisons

Table 1: Structural and Functional Comparison of Pyrimidine Dione Derivatives
Compound Name Substituents (Positions) Key Features Biological Activity Reference
5-Amino-3-isopentyl-1-methylpyrimidine-2,4-dione 5-NH₂, 3-isopentyl, 1-CH₃ Amino and branched alkyl groups Lab research (specific activity N/A)
1-Butyl-5-iodopyrimidine-2,4-dione (7a) 5-I, 1-butyl Halogen (I) and linear alkyl Antimicrobial (broad-spectrum)
5-Bromo-1-methylpyrimidine-2,4-dione 5-Br, 1-CH₃ Halogen (Br) Biochemical reagent
Thieno[2,3-d]pyrimidine-2,4-dione (7) Fused thieno ring, 5-CH₃, 6-thiazolyl Heterocyclic fusion, thiazole moiety Anti-Staphylococcus aureus activity
1,3-Bis(cyclohexylmethyl)-5-iodopyrimidine-2,4-dione (8b) 5-I, 1,3-cyclohexylmethyl Bulky alkyl groups, halogen (I) Enhanced antimicrobial potency
5-Methylpyrimidine-2,4-dione (Thymine) 5-CH₃, natural base Nucleic acid component Regulatory impurity reference

Key Findings and Trends

Substituent Effects on Bioactivity
  • Halogenation (I, Br):
    Iodine or bromine at position 5 (e.g., compounds 7a , 8b , and 9 ) correlates with antimicrobial activity, likely due to increased lipophilicity and electrophilic reactivity . For instance, 7a and 8b demonstrated efficacy against 27 microbial strains via agar dilution assays .
  • However, direct activity data are lacking, unlike halogenated analogs .
  • Alkyl Substituents:
    Branched (isopentyl) or bulky (cyclohexylmethyl) alkyl chains (e.g., target compound and 8b ) may improve membrane permeability. 8b showed superior antimicrobial activity compared to simpler alkyl derivatives .
Structural Modifications and Activity
  • Heterocyclic Fusion: Thieno[2,3-d]pyrimidine-2,4-dione (7) exhibited anti-Staphylococcal activity surpassing metronidazole and streptomycin, attributed to the fused thieno ring enhancing stability and target interaction .
  • Enzyme Inhibition: Pyrano[2,3-d]pyrimidine-2,4-diones (e.g., 5a–j) demonstrated α-amylase/α-glucosidase inhibition, suggesting substituent-dependent modulation of enzyme binding pockets .

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